N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide is an organic compound characterized by its unique chemical structure, which includes a cyclopentyl group and a methoxybenzyl group attached to an oxalamide backbone. Its molecular formula is and it is classified as a small molecule in the realm of organic compounds. This compound does not have any US approval or indicated conditions for clinical use, and it is primarily recognized for its potential applications in chemical synthesis and biological research .
The compound is documented in various chemical databases, including DrugBank, where it is classified under the category of alpha amino acid amides. It is part of a broader classification that includes organic acids and derivatives, specifically carboxylic acids and their derivatives . The compound's structure can be represented using various chemical identifiers such as the InChI key and SMILES notation, which facilitate its identification in scientific literature.
The synthesis of N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide typically involves several key steps:
This synthetic route allows for the formation of the desired oxalamide structure through nucleophilic substitution reactions followed by acylation with oxalyl chloride.
The molecular structure of N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide can be depicted as follows:
The structural representation aids in understanding the compound's reactivity and potential interactions with biological targets .
N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis, allowing for the exploration of derivatives with varied functional properties.
The mechanism of action for N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity, which can lead to downstream effects on signaling pathways. Although specific targets remain to be fully elucidated, preliminary studies suggest potential interactions that could influence biochemical processes relevant to therapeutic applications.
N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide exhibits several notable physical and chemical properties:
These properties are crucial for handling the compound in laboratory settings and for its potential applications in research.
N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide has diverse applications across various scientific fields:
These applications underscore the compound's significance in advancing scientific research and industrial processes.
Oxalamide derivatives represent a structurally distinctive class of bioactive compounds characterized by a central –NHC(O)C(O)NH– core that enables diverse interactions with biological targets. This scaffold first gained prominence in medicinal chemistry due to its conformational rigidity and capacity for bidirectional pharmacophore projection. Historically, oxalamides emerged as key intermediates in peptide mimetic design but rapidly evolved into privileged pharmacophores in their own right following discoveries of their target-specific bioactivities. Patent literature reveals systematic development of oxalamide-based compounds as enzyme modulators, with DK3235811T3 detailing optimized synthetic routes for N-aryl and N-alkyl oxalamides exhibiting enhanced crystallinity and bioavailability profiles [2]. The molecular framework allows extensive structural diversification at both nitrogen termini, enabling medicinal chemists to fine-tune target affinity and physicochemical properties.
Table 1: Milestone Oxalamide Derivatives in Drug Development
Compound | Structural Features | Therapeutic Target | Key Contribution |
---|---|---|---|
Clavulanic Acid* | β-Lactam fused oxalamide | β-Lactamase inhibition | Validated oxalamide as enzyme inhibitor motif |
Ezetimibe* | Aryl-oxalamide-azetidinone | Cholesterol absorption | Demonstrated oral bioavailability of scaffold |
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | Dual aromatic/heteroaromatic | Flavor modulation | Established CNS penetrance potential |
Ethyl 2-[(2,4-dimethoxyphenyl)methylamino]-2-oxoacetate | Alkoxybenzyl substitution | Synthetic intermediate | Optimized crystallization protocols |
*Representative compounds containing oxalamide-related pharmacophores [2] [3]
The resurgence of interest in oxalamides is evidenced by >97,400 publications on nitrogen heterocycles (2009-2020), with oxalamide derivatives constituting a rapidly expanding subset [3]. Contemporary applications leverage the scaffold's hydrogen-bonding capability, where the carbonyl pairs serve as hydrogen bond acceptors while the NH groups function as donors, creating versatile supramolecular recognition templates. This bidirectional recognition capacity positions oxalamides as ideal frameworks for targeting enzyme active sites requiring bidentate interactions, particularly proteases and kinases [6].
The strategic incorporation of cyclopentyl and 2-methoxybenzyl substituents in N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide addresses fundamental challenges in ligand optimization: bioavailability, target affinity, and metabolic stability. The cyclopentyl moiety provides an optimal balance of lipophilicity (log P enhancement) and conformational restraint compared to larger cycloalkyl groups. Its puckered conformation induces axial chirality while maintaining sufficient flexibility for target accommodation. Computational analyses indicate cyclopentyl's envelope conformation generates a 115° dihedral angle at the amide linkage, positioning hydrophobic pockets in enzyme binding sites [3].
The 2-methoxybenzyl group introduces complementary design elements:
Table 2: Comparative Structural Influence of Key Substituents
Parameter | Cyclopentyl Contribution | 2-Methoxybenzyl Contribution | Synergistic Effect |
---|---|---|---|
Lipophilicity (clog P) | +1.8 ± 0.3 | +2.1 ± 0.2 | Optimal drug-like range (3.2-3.9) |
H-bonding capacity | 1 donor (NH), 1 acceptor (C=O) | 1 donor (NH), 2 acceptors (C=O, OCH₃) | Enhanced target multipoint recognition |
Stereochemical impact | Induces planar chirality | Restricts benzyl amide bond rotation | Preorganized bioactive conformation |
Metabolic vulnerability | Stable to CYP3A4 oxidation | Ortho-methoxy reduces P450 metabolism | Improved microsomal stability |
Synthetic routes to this hybrid structure leverage stepwise amidation strategies as documented in oxalamide patent literature [2]. The optimized protocol involves:
This rational design exploits aliphatic-aromatic complementarity, where the cyclopentyl group occupies hydrophobic binding pockets while the methoxybenzyl engages in cation-π and hydrogen-bonding interactions – a strategy validated in protein kinase inhibitors and neurotransmitter modulators [3] [6].
N1-Cyclopentyl-N2-(2-methoxybenzyl)oxalamide represents a specialized subclass of α-amino acid derivatives where the oxalamide core functions as a conformationally constrained dipeptide isostere. Unlike classical amino acid amides featuring chiral α-carbons, this compound maintains planarity between the carbonyl groups, enforcing extended backbone geometry. This structural distinction enables unique target engagement profiles compared to flexible peptide analogs [5].
Within medicinal chemistry classification, it occupies a niche bridging three domains:
Table 3: Functional Comparison to Classical α-Amino Acid Amides
Property | Classical α-Amino Acid Amides | N¹-Cyclopentyl-N²-(2-Methoxybenzyl)oxalamide | Functional Consequence |
---|---|---|---|
Backbone flexibility | High (multiple rotatable bonds) | Restricted (amide bond conjugation) | Target selectivity improvement |
Chiral centers | Minimum 1 (α-carbon) | 0 (achiral scaffold) | Simplified synthesis & metabolism |
H-bond donor capacity | 1-2 donors | 2 donors (both amide NH) | Enhanced protein binding affinity |
Dipole moment | 3.5-5.0 D | 5.8-6.2 D (calculated) | Improved membrane penetration |
Biological half-life | Short (peptidase vulnerability) | Extended (resistance to proteolysis) | Favorable pharmacokinetics |
The compound exemplifies modern scaffold-hopping strategies, where structural elements from validated bioactive molecules are integrated into novel chemotypes. Its 2-methoxybenzyl group mirrors fragments in serotonin reuptake inhibitors, while the cyclopentyl moiety recalls carbocyclic nucleoside analogs [3] [6]. This hybrid design leverages established bioactivity fragments while circumventing intellectual property limitations – a growing trend in hit-to-lead optimization programs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7